N-Desmethyl Sildenafil
Übersicht
Beschreibung
N-Desmethyl Sildenafil ist der Hauptmetabolit von Sildenafil, einem bekannten Phosphodiesterase-Typ-5-Inhibitor, der hauptsächlich zur Behandlung von erektiler Dysfunktion und pulmonaler arterieller Hypertonie eingesetzt wird . Diese Verbindung entsteht, wenn Sildenafil in der Leber metabolischen Prozessen unterliegt, die zur Entfernung einer Methylgruppe vom Stickstoffatom führen .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl Sildenafil hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es Phosphodiesterase Typ 5 hemmt, ein Enzym, das für den Abbau von cyclischem Guanosinmonophosphat verantwortlich ist. Diese Hemmung führt zu erhöhten Spiegeln von cyclischem Guanosinmonophosphat, was zu einer Entspannung der glatten Muskulatur und Vasodilatation führt . Die beteiligten molekularen Ziele und Signalwege umfassen den Stickstoffmonoxid-cyclisches Guanosinmonophosphat-Signalweg, der eine entscheidende Rolle bei der Regulation des Gefäßtonus und des Blutflusses spielt .
Wirkmechanismus
Target of Action
Desmethylsildenafil, a primary metabolite of sildenafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is a key enzyme involved in the regulation of cyclic guanosine monophosphate (cGMP) levels, which are crucial for smooth muscle relaxation and vasodilation .
Mode of Action
Desmethylsildenafil acts as a selective and potent inhibitor of PDE5 . By inhibiting PDE5, it prevents the degradation of cGMP, leading to increased cGMP levels . This increase in cGMP levels results in smooth muscle relaxation and vasodilation .
Biochemical Pathways
The primary biochemical pathway affected by desmethylsildenafil is the cGMP pathway . By inhibiting PDE5, desmethylsildenafil prevents the degradation of cGMP, leading to an increase in cGMP levels . This increase in cGMP levels can lead to various downstream effects, including smooth muscle relaxation and vasodilation .
Result of Action
The primary molecular effect of desmethylsildenafil is the inhibition of PDE5, leading to increased cGMP levels . On a cellular level, this can result in smooth muscle relaxation and vasodilation . Additionally, studies have suggested that desmethylsildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of desmethylsildenafil. For example, studies have shown that exposure to desmethylsildenafil can lead to changes in DNA methylation in aquatic organisms . This suggests that environmental exposure could potentially influence the action of desmethylsildenafil.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Desmethylsildenafil, like its parent compound sildenafil, is a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is the enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and the lung tissue .
Cellular Effects
Desmethylsildenafil has been shown to have effects on various types of cells and cellular processes. It can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .
Molecular Mechanism
Desmethylsildenafil exerts its effects at the molecular level primarily through its inhibition of PDE5 . This inhibition enhances the effect of nitric oxide, which is responsible for the degradation of cGMP in the corpus cavernosum . The major metabolite derived by N-demethylation, is Desmethylsildenafil, and exhibits approximately 50% in vitro activity in PDE5 inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, Desmethylsildenafil has been shown to be relatively stable and has been detected in the plasma of patients up to 24 hours after administration of sildenafil . It is also eliminated from the body relatively slowly .
Metabolic Pathways
Desmethylsildenafil is metabolized in the liver by the cytochrome P450 isoenzymes CYP3A4 and CYP2C9 . The primary N-demethylated metabolite is Desmethylsildenafil, which is pharmacologically active and is responsible for approximately 20% of the total pharmacologic effect .
Transport and Distribution
Desmethylsildenafil is primarily eliminated from the body via urine and feces, and therefore can potentially enter the environment through wastewater discharges . In wastewater treatment plants, some of the metabolite may be removed through biological or chemical processes, while some may persist and be discharged into surface waters .
Subcellular Localization
Given its metabolic pathways and transport mechanisms, it is likely that it is localized in the liver where it is metabolized, and in the cells of the corpus cavernosum where it exerts its primary pharmacological effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Desmethyl Sildenafil beinhaltet typischerweise die Demethylierung von Sildenafil. Dies kann durch verschiedene chemische Reaktionen erreicht werden, einschließlich der Verwendung von Demethylierungsmitteln wie Bortribromid oder anderen geeigneten Reagenzien unter kontrollierten Bedingungen . Die Reaktionsbedingungen erfordern häufig spezifische Temperaturen und Lösungsmittel, um die selektive Entfernung der Methylgruppe sicherzustellen, ohne andere Teile des Moleküls zu beeinträchtigen.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von this compound großtechnische Demethylierungsprozesse unter Verwendung optimierter Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Der Prozess kann Schritte wie die Reinigung durch Chromatographie und Kristallisation beinhalten, um die gewünschte Verbindung in ihrer reinen Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Desmethyl Sildenafil kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zur Bildung oxidierter Derivate von this compound führen.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Dies beinhaltet den Austausch spezifischer funktioneller Gruppen innerhalb des Moleküls.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten oder carboxylierten Derivaten führen, während die Reduktion zu vollständig reduzierten Formen der Verbindung führen kann .
Vergleich Mit ähnlichen Verbindungen
N-Desmethyl Sildenafil ähnelt anderen Phosphodiesterase-Typ-5-Inhibitoren wie Vardenafil und Tadalafil. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Selektivität: Es weist ein Phosphodiesterase-Selektivitätsprofil auf, das mit dem von Sildenafil vergleichbar ist.
Liste ähnlicher Verbindungen
- Vardenafil
- Tadalafil
- Avanafil
Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihren pharmakokinetischen Profilen, ihrer Potenz und ihrer Selektivität .
Eigenschaften
IUPAC Name |
5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTKBZXHEOVDRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161160 | |
Record name | Desmethylsildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-82-1 | |
Record name | Desmethylsildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylsildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 139755-82-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMETHYLSILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6WO34R9YG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Desmethylsildenafil, the primary metabolite of Sildenafil, acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). [, , , ] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Desmethylsildenafil prevents the breakdown of cGMP, leading to its accumulation in smooth muscle cells. This accumulation of cGMP causes vasodilation, particularly in the pulmonary arteries and the corpus cavernosum, contributing to its therapeutic effects in pulmonary hypertension and erectile dysfunction. [, , , ]
A: While the provided abstracts do not specify spectroscopic data, the molecular formula of Desmethylsildenafil is C22H30N6O4S, and its molecular weight is 470.58 g/mol. []
A: Grapefruit juice is known to contain compounds that inhibit CYP3A4, a cytochrome P450 enzyme primarily responsible for Sildenafil metabolism in the intestines. [] Consuming grapefruit juice can potentially increase the bioavailability of Sildenafil and alter the formation of its metabolites, including Desmethylsildenafil, by affecting the first-pass metabolism of the drug. []
A: Studies in rats have demonstrated that liver cirrhosis significantly influences the pharmacokinetics of both Sildenafil and its metabolite, Desmethylsildenafil. [] In rats with liver cirrhosis, a substantial increase in the area under the curve (AUC) of intravenously administered Sildenafil was observed, indicating higher drug exposure. [] This increase in AUC is primarily attributed to a decrease in the hepatic extraction of Sildenafil due to reduced protein expression of hepatic CYP2C11 and CYP3A subfamily enzymes in these rats. []
A: Clinical studies have shown that the co-administration of Bosentan, an endothelin receptor antagonist, significantly affects the plasma concentration of Sildenafil. [, ] Bosentan has been found to increase the clearance of Sildenafil, leading to a significant decrease in its AUC. [] This interaction appears to be dose-dependent, with higher doses of Bosentan causing a more pronounced reduction in Sildenafil exposure. [] The AUC of Desmethylsildenafil is also decreased by Bosentan. []
A: Yes, co-administering Fluconazole, an antifungal medication, significantly impacts Sildenafil pharmacokinetics in infants. [] Fluconazole is a known inhibitor of CYP3A enzymes, which are involved in Sildenafil metabolism. [] Consequently, Fluconazole co-administration leads to a significant increase in Sildenafil and Desmethylsildenafil exposure. []
A: Sildenafil pharmacokinetics in neonates with pulmonary hypertension, particularly those who have undergone extracorporeal membrane oxygenation (ECMO) treatment, are highly variable. [, ] Studies have shown a wide range of exposure levels, indicating significant inter-individual variability in drug clearance. [, ] Factors such as patient weight, postnatal age, and post-ECMO time have not been found to consistently explain this variability. [, ]
A: Research suggests that the current dose regimen of Sildenafil (0.5–2.0 mg/kg four times a day) in neonates results in an exposure level comparable to the recommended adult dose of 20 mg three times a day. [, ] This highlights the need for careful dose titration in neonates based on efficacy and potential adverse effects like hypotension. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.